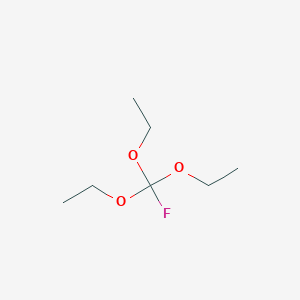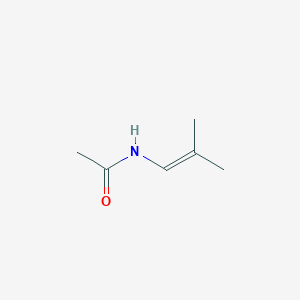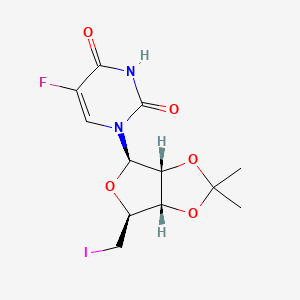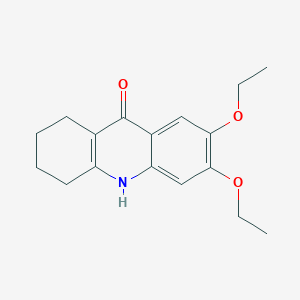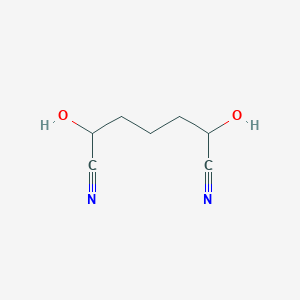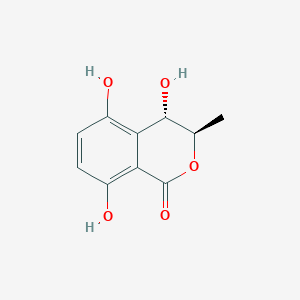![molecular formula C13H9Cl3N4 B15217041 2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-16-5](/img/structure/B15217041.png)
2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine is a synthetic organic compound belonging to the purine family This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the purine ring, and a 4-(chloromethyl)benzyl group at position 7
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 4-(chloromethyl)benzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated purine with 4-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
科学研究应用
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and benzyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways.
相似化合物的比较
Similar Compounds
2,6-Dichloropurine: Lacks the benzyl group, making it less versatile in coupling reactions.
7-Benzyl-7H-purine: Does not have chlorine atoms, affecting its reactivity in substitution reactions.
2,6-Dichloro-9-(4-(chloromethyl)benzyl)-9H-purine: Similar structure but with different substitution patterns, leading to varied chemical properties.
属性
CAS 编号 |
924904-16-5 |
|---|---|
分子式 |
C13H9Cl3N4 |
分子量 |
327.6 g/mol |
IUPAC 名称 |
2,6-dichloro-7-[[4-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H9Cl3N4/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2 |
InChI 键 |
BSKYPUUFGNPHLM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


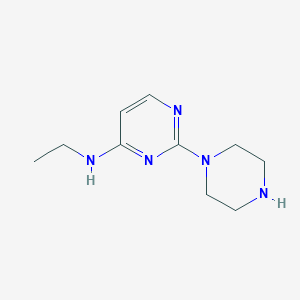
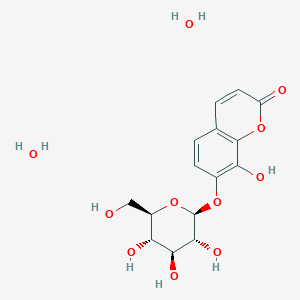

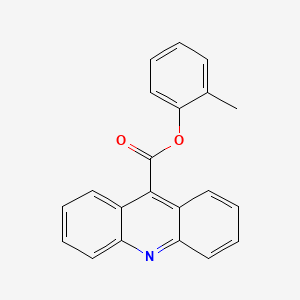

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

